Home > Products > Building Blocks P4857 > 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one
6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one - 943605-86-5

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one

Catalog Number: EVT-1674134
CAS Number: 943605-86-5
Molecular Formula: C9H6BrN3O3
Molecular Weight: 284.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-3,3-dichloro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Compound Description: This compound features a benzothiazine core structure with a sulfone moiety, distinguishing it from the quinazolinone scaffold of the target compound. Its crystallographic properties, including the envelope-shaped thiazine ring and π-π stacking interactions, are highlighted. []

2-Methyl-8-nitroquinazolin-4(3H)-one

Compound Description: This compound shares the core quinazolin-4(3H)-one structure with 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one. Notably, it served as a starting point for developing inhibitors against Clostridium difficile. It exhibits moderate potency against two pathogenic C. difficile strains, with a minimum inhibitory concentration (MIC) of 312/156 µM. []

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one

Compound Description: This compound, designated as 6a in the study, emerged as a lead compound derived from the structural optimization of 2-methyl-8-nitroquinazolin-4(3H)-one. It exhibits improved potency against C. difficile, with an MIC of 19/38 µM. Importantly, it demonstrates selectivity for the pathogen over normal gut microflora and acceptable stability in simulated gastric and intestinal fluids. []

2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one

Compound Description: This compound is a methaqualone analogue incorporating a 2-methylphenyl substituent at the 3-position of the quinazolin-4(3H)-one core. Its crystal structure reveals an almost orthogonal orientation of the 2-tolyl group relative to the fused ring system. []

6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one

Compound Description: This represents a series of compounds (1-8) synthesized and studied for their antimicrobial and anti-inflammatory activities. The series systematically varies the substituents on the phenyl ring at the 3-position of the quinazolin-4(3H)-one scaffold. []

5-Fluoro-2-methyl-3-(2-trifluoromethyl-1,3,4-thiadiazol-5-yl)-4(3H)-quinazolinone

Compound Description: This compound, along with nine other related 1,3,4-thiadiazolyl-4(3H)-quinazolinones, was synthesized for evaluation of potential antiviral and anticancer activity. It features a trifluoromethyl-substituted 1,3,4-thiadiazole moiety attached to the 3-position of the quinazolinone core. []

8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one

Compound Description: This compound, a methaqualone analogue, features a benzyloxy group at the 8-position and a 2-methylphenyl group at the 3-position of the quinazolinone core. Its crystallographic analysis revealed a disordered 2-tolyl residue and highlighted the influence of C—H⋯O, C—H⋯π and π–π interactions on its three-dimensional packing. []

2,3-Diphenylquinazolin-4(3H)-one (PPQ)

Compound Description: PPQ is a potent positive allosteric modulator (PAM) of GABAA receptors (GABAARs) and served as a lead compound in a structure-activity relationship (SAR) study focusing on modifications at the 6-, 7-, and 8-positions of the quinazolinone ring system. []

3-(2-Chlorophenyl)-2-phenylquinazolin-4(3H)-one (Cl-PPQ)

Compound Description: Identified as a potent GABAAR PAM, Cl-PPQ was studied alongside PPQ to understand the effects of various substituents on quinazolin-4(3H)-one-based PAMs. It differs from PPQ by a chloro substituent on the phenyl ring at the 3-position. []

Overview

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one is a quinazoline derivative notable for its structural features, including bromine, methyl, and nitro groups. Quinazolines are recognized for their diverse biological activities, making them subjects of interest in medicinal chemistry and drug development. This compound is primarily studied for its potential therapeutic applications, particularly in the fields of oncology and inflammation control.

Source and Classification

This compound can be classified under the category of heterocyclic compounds, specifically as a substituted quinazoline. The presence of the bromine atom suggests potential reactivity that could be exploited in various chemical transformations. The compound's chemical structure is denoted by the International Union of Pure and Applied Chemistry name 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one, with the CAS number 943605-86-5.

Synthesis Analysis

Methods

The synthesis of 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one typically involves multi-step reactions. A common approach includes the bromination of 7-methyl-8-nitroquinazolin-4(3H)-one using bromine or a brominating agent. This reaction is conducted under controlled conditions in organic solvents such as acetic acid or dichloromethane at temperatures ranging from 0 to 25°C.

Technical Details

  1. Bromination: The starting material (7-methyl-8-nitroquinazolin-4(3H)-one) is treated with a brominating agent.
  2. Solvent Selection: Organic solvents facilitate the reaction, enhancing solubility and reaction rates.
  3. Temperature Control: Maintaining a specific temperature range is crucial for optimizing yield and preventing side reactions.

Industrial production may involve similar synthetic routes but optimized for scale, often utilizing continuous flow reactors to enhance efficiency and consistency in product quality.

Molecular Structure Analysis

Structure

The molecular formula of 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one is C_10H_8BrN_3O_3. Its structure consists of a quinazoline core with substituents that include:

  • A bromine atom at position 6.
  • A methyl group at position 7.
  • A nitro group at position 8.

Data

The compound's molecular weight is approximately 288.09 g/mol. The specific arrangement of atoms contributes to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  2. Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
  3. Oxidation: The methyl group may be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Technical Details

  1. Nucleophilic Substitution: Conducted with reagents like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) at elevated temperatures.
  2. Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are used under anhydrous conditions.
  3. Oxidation: Potassium permanganate is employed in aqueous or alkaline environments.

Major Products

  1. From Nucleophilic Substitution: Products include 6-azido-7-methyl-8-nitroquinazolin-4(3H)-one.
  2. From Reduction: The major product is 6-bromo-7-methyl-8-aminoquinazolin-4(3H)-one.
  3. From Oxidation: The major product is 6-bromo-7-carboxy-8-nitroquinazolin-4(3H)-one.
Mechanism of Action

The mechanism of action for 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The functional groups—bromine and nitro—are pivotal in facilitating binding to these targets, potentially inhibiting their activity.

The exact pathways and molecular interactions can vary based on the context of use, but studies suggest that this compound may modulate enzymatic activities relevant to disease processes, particularly in cancer and inflammation.

Physical and Chemical Properties Analysis

Physical Properties

The compound typically appears as a solid with varying melting points depending on purity and form (e.g., crystalline vs. amorphous). Its solubility profile indicates moderate solubility in organic solvents.

Chemical Properties

Key chemical properties include:

  • Reactivity towards nucleophiles due to the presence of the bromine atom.
  • Ability to undergo reduction reactions involving the nitro group.

Relevant data on spectral properties (e.g., UV-visible spectra) can provide insights into electronic transitions within the molecule, which are important for understanding its reactivity and potential applications .

Applications

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one has several significant scientific applications:

  1. Chemical Research: Acts as a building block for synthesizing more complex quinazoline derivatives.
  2. Biological Studies: Investigated for its potential as an inhibitor of specific enzymes or receptors involved in disease mechanisms.
  3. Medicinal Applications: Explored for therapeutic effects, including anti-cancer and anti-inflammatory properties.
  4. Industrial Uses: Employed in developing new materials and chemical processes that leverage its unique properties .
Synthetic Methodologies and Optimization

Multi-Step Synthesis via Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone core is typically constructed from anthranilic acid derivatives through cyclocondensation. A common route involves:

  • Benzoxazinone Formation: Heating methyl-substituted anthranilic acid with acetic anhydride yields 2-methyl-4H-3,1-benzoxazin-4-one.
  • Ring Closure: Condensation with formamidine or acetamidine under reflux in polar solvents (e.g., pyridine or DMF) generates the 7-methylquinazolin-4(3H)-one scaffold [2] .
  • Halogenation Precursor: The 7-methyl group facilitates subsequent electrophilic substitutions due to its electron-donating effect, directing bromination to the ortho position (C6) [3].
  • Critical Optimization:
  • Solvent choice impacts cyclization efficiency. Polar aprotic solvents (DMF) accelerate ring closure but may require stoichiometric catalysts like ZnCl₂ to suppress by-products .
  • Temperature control (>120°C) is essential for complete conversion, though microwave irradiation offers superior alternatives (Section 1.4).

Table 1: Cyclocondensation Approaches for Quinazolinone Core Synthesis

Anthranilic Acid DerivativeCyclizing AgentSolventYield (%)Reference
2-Amino-4-methylbenzoic acidTriethyl orthoacetateToluene75–82
2-Amino-5-methylbenzoic acidAcetic anhydrideDMF68–73 [5]

Electrophilic Bromination Strategies for Position-Specific Functionalization

Regioselective bromination at C6 relies on the directing effect of the C7 methyl group:

  • Brominating Agents: N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in chlorinated solvents (DCM, chloroform) selectively functionalizes the position ortho to the methyl group [3] [8].
  • Catalyst Enhancement: Lewis acids (e.g., FeBr₃) or radical initiators (AIBN) improve selectivity for mono-bromination, avoiding dihalogenation [2].
  • Key Parameters:
  • Solvent Control: Non-polar solvents (CCl₄) favor electrophilic substitution over radical pathways.
  • Temperature: Reactions at 0–25°C minimize polybromination. For example, bromination of 7-methylquinazolinone at 5°C achieves >90% C6 selectivity [8].

Table 2: Bromination Conditions for 6-Bromo-7-methylquinazolinone

Brominating AgentSolventCatalystTemperature (°C)Regioselectivity
NBSCCl₄None2585%
Br₂CHCl₃FeBr₃0–5>90%

Nitration Protocols for Regioselective Nitro Group Introduction at the 8-Position

Nitration of 6-bromo-7-methylquinazolin-4(3H)-one targets the electron-deficient C8 position, activated by the adjacent bromine:

  • Mixed-Acid Systems: HNO₃/H₂SO₄ (1:3 v/v) at 0–10°C achieves 70–85% yields but risks oxidation or demethylation [3] [6].
  • Milder Alternatives: Nitronium tetrafluoroborate (NO₂BF₄) in sulfolane enables nitration below 30°C, improving functional group tolerance [6].
  • Regioselectivity Drivers:
  • The C6 bromine deactivates C5/C8 positions, but C8 (adjacent to methyl) is sterically and electronically favored for nitration.
  • Pre-nitration protection of the lactam nitrogen (e.g., as a silyl ether) prevents N-oxidation [3].

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation accelerates key steps, reducing reaction times from hours to minutes:

  • Cyclocondensation: Anthranilic acid cyclization completes in 15–20 minutes (vs. 6–12 hours conventionally) at 150°C with 20–30% higher yields [5].
  • Bromination/Nitration: NBS bromination under microwaves (100°C, 10 min) achieves near-quantitative conversion, while nitration with Cu(NO₃)₂·3H₂O in acetic anhydride minimizes by-products [5] [6].
  • Advantages:
  • Energy efficiency and improved purity due to suppressed decomposition.
  • Scalable via continuous-flow reactors for gram-scale production [5].

Purification Techniques: Column Chromatography vs. Recrystallization

Recrystallization:

  • Preferred for intermediates (e.g., 6-bromo-7-methylquinazolinone) using ethanol/water (4:1) or DMSO/ethyl acetate.
  • Yields high-purity solids but struggles with nitro derivatives due to solubility issues [4] [6].

Column Chromatography:

  • Essential for the final compound (polar nitro group). Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.
  • Reverse-phase C18 columns further purify samples for biological testing [4] .
  • Optimized Workflow:
  • Crude product → Recrystallization (remove inorganic salts) → Column chromatography (isolate regioisomerically pure compound).

Concluding Remarks

Properties

CAS Number

943605-86-5

Product Name

6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one

IUPAC Name

6-bromo-7-methyl-8-nitro-3H-quinazolin-4-one

Molecular Formula

C9H6BrN3O3

Molecular Weight

284.07 g/mol

InChI

InChI=1S/C9H6BrN3O3/c1-4-6(10)2-5-7(8(4)13(15)16)11-3-12-9(5)14/h2-3H,1H3,(H,11,12,14)

InChI Key

CJILNCRDZNSZDV-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])N=CNC2=O)Br

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])N=CNC2=O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.